molecular formula C30H27N5 B5224935 N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE

N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE

Cat. No.: B5224935
M. Wt: 457.6 g/mol
InChI Key: GQRGSVCLXIQNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. This compound is characterized by its unique structure, which includes multiple benzene rings and nitrogen atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multi-step organic reactions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the synthesis process . The reactions are usually carried out in dimethyl formamide (DMF) as a solvent under relatively mild conditions to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure consistency and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its complex structure, which includes multiple benzene rings and nitrogen atoms. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]-1-[(4-methylphenyl)methyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N5/c1-22-15-17-24(18-16-22)21-35-28-14-8-6-12-26(28)33-30(35)31-19-29-32-25-11-5-7-13-27(25)34(29)20-23-9-3-2-4-10-23/h2-18H,19-21H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRGSVCLXIQNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=NC5=CC=CC=C5N4CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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